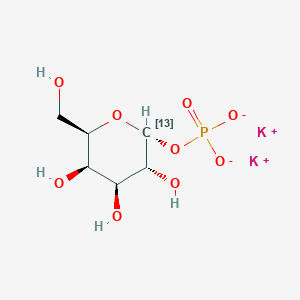

Galactose 1-phosphate-13C potassium

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6-;;/m1../s1/i6+1;; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIDZIIHRGYJAE-HLZBLTOGSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([13C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11K2O9P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Galactose 1-phosphate-13C Potassium Salt in Elucidating Metabolic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Galactose 1-phosphate-13C potassium salt is a stable isotope-labeled form of a key intermediate in galactose metabolism. Its application in research, particularly in the field of metabolic diseases and drug development, has provided invaluable insights into the intricate workings of the Leloir pathway and its aberrations. This technical guide delves into the core uses of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated metabolic and experimental workflows.

Core Applications in Research

This compound salt primarily serves two critical functions in a research setting:

-

Metabolic Tracer: As a stable isotope-labeled compound, it is used to trace the metabolic fate of galactose in biological systems. By introducing this labeled substrate, researchers can track the incorporation of the 13C isotope into downstream metabolites, thereby elucidating the activity and flux through specific metabolic pathways. This is particularly crucial in studying inborn errors of metabolism, such as galactosemia, where the normal processing of galactose is impaired.

-

Internal Standard: In analytical chemistry, particularly in mass spectrometry-based methods, this compound salt is utilized as an internal standard for the accurate quantification of its unlabeled counterpart, galactose 1-phosphate.[1] Its similar chemical and physical properties to the analyte of interest, but distinct mass, allow for precise and reliable measurements by correcting for variations in sample preparation and instrument response.

Probing the Pathophysiology of Galactosemia

A primary application of this compound salt is in the investigation of classic galactosemia, an autosomal recessive disorder caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT).[2] This enzyme is a central component of the Leloir pathway, which is responsible for the conversion of galactose to glucose.

In individuals with GALT deficiency, the inability to properly metabolize galactose leads to the accumulation of toxic upstream metabolites, most notably galactose-1-phosphate.[3] By using 13C-labeled galactose or galactose 1-phosphate, researchers can quantitatively assess the residual metabolic capacity in cells from galactosemic patients and in animal models of the disease.[4][5] These studies have demonstrated that in GALT-deficient cells, there is a significant accumulation of labeled galactose-1-phosphate and a marked reduction in the production of downstream metabolites like UDP-galactose.[6][7]

Quantitative Data from Metabolic Tracing Studies

The use of this compound salt and 13C-labeled galactose has generated critical quantitative data that helps to differentiate between classical and variant forms of galactosemia and to understand the biochemical consequences of GALT deficiency.

| Metabolite | Patient Group | Cell Type | Fold Change vs. Controls (approx.) | Reference |

| [U-13C]-Galactose-1-phosphate | Classical Galactosemia | Fibroblasts | Increased | [4][7] |

| Variant Galactosemia | Fibroblasts | Increased (less than classical) | [4][7] | |

| [13C6]-UDP-galactose | Classical Galactosemia | Fibroblasts | Decreased | [4][7] |

| Variant Galactosemia | Fibroblasts | Decreased (less than classical) | [4][7] | |

| [13C]-Galactitol | GALT-deficient mice | Tissues | Increased | [5] |

| [13C]-Galactonate | GALT-deficient mice | Liver | Increased | [5] |

| Parameter | Value | Substrate(s) | Reference |

| Apparent Km of GALT | 0.38 mmol/L | Galactose-1-phosphate | [8] |

| 0.071 mmol/L | UDP-glucose | [8] |

Experimental Protocols

Metabolic Flux Analysis in Cultured Fibroblasts using [U-13C]-Galactose

This protocol outlines a typical experiment to assess galactose metabolism in cultured human fibroblasts, adapted from methodologies described in the literature.[4][7]

a. Cell Culture and Labeling:

-

Culture human fibroblasts from healthy controls, classical galactosemia patients, and variant galactosemia patients in standard cell culture medium (e.g., DMEM with 10% fetal bovine serum and antibiotics).

-

Seed cells in 6-well plates and grow to approximately 80-90% confluency.

-

On the day of the experiment, aspirate the standard medium and wash the cells twice with phosphate-buffered saline (PBS).

-

Add pre-warmed labeling medium (e.g., glucose-free DMEM supplemented with a known concentration of [U-13C]-galactose, typically around 0.5-1.0 mM) to each well.

-

Incubate the cells for a defined period (e.g., 7 hours) at 37°C in a humidified incubator with 5% CO2.

b. Metabolite Extraction:

-

After the incubation period, place the 6-well plates on ice.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract intracellular metabolites.

-

Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

c. LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile in water).

-

Inject the samples onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate the metabolites using a suitable chromatography column (e.g., a HILIC or reversed-phase column with an ion-pairing reagent).

-

Detect and quantify the 13C-labeled metabolites (e.g., [U-13C]-galactose, [U-13C]-galactose-1-phosphate, and [13C6]-UDP-galactose) using multiple reaction monitoring (MRM) mode.[9][10] Specific mass transitions for each metabolite will need to be optimized.

d. Data Analysis:

-

Integrate the peak areas for each labeled metabolite.

-

Normalize the peak areas to an internal standard and/or cell number/protein content.

-

Calculate the relative abundance of each metabolite in the different cell lines.

-

Statistical analysis (e.g., t-test or ANOVA) can be used to determine significant differences between patient groups and controls.

GALT Enzyme Activity Assay using [13C6]-Galactose-1-Phosphate

This protocol describes an assay to measure the activity of the GALT enzyme in cell lysates or red blood cell preparations.[1][8]

a. Sample Preparation:

-

Prepare hemolysates from red blood cells or cell lysates from cultured cells.

-

Determine the protein concentration of the lysates.

b. Enzyme Reaction:

-

Prepare a reaction mixture containing a suitable buffer (e.g., glycine buffer), UDP-glucose, and the stable isotope-labeled substrate, [13C6]-Galactose-1-phosphate.

-

Initiate the reaction by adding a known amount of cell lysate or hemolysate to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

c. Sample Processing and Analysis:

-

Centrifuge the quenched reaction mixture to pellet precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the product of the reaction, [13C6]-UDP-galactose.

-

Use an appropriate internal standard for accurate quantification.

d. Calculation of Enzyme Activity:

-

Calculate the amount of [13C6]-UDP-galactose produced based on a standard curve.

-

Express the GALT enzyme activity in units such as µmol of product formed per hour per gram of hemoglobin (for red blood cells) or per milligram of protein (for cell lysates).

Visualizing Metabolic and Experimental Pathways

The Leloir Pathway

The Leloir pathway is the central route for galactose metabolism. A deficiency in the GALT enzyme within this pathway leads to classic galactosemia.

Caption: The Leloir Pathway of Galactose Metabolism.

Experimental Workflow for 13C Metabolic Flux Analysis

The following diagram illustrates the typical workflow for a 13C metabolic flux analysis experiment, from experimental design to data interpretation.

Caption: General Workflow of a 13C Metabolic Flux Analysis Experiment.

Conclusion

This compound salt is an indispensable tool for researchers investigating galactose metabolism. Its use as a metabolic tracer and an internal standard has significantly advanced our understanding of the biochemical underpinnings of diseases like galactosemia. The ability to quantitatively track the flow of carbon through the Leloir pathway provides a powerful means to assess enzyme function, identify metabolic bottlenecks, and explore the efficacy of potential therapeutic interventions. The methodologies and workflows outlined in this guide provide a framework for the application of this valuable research compound in the ongoing efforts to unravel the complexities of cellular metabolism and develop novel treatments for metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Galactose-1-phosphate uridylyltransferase deficiency - Wikipedia [en.wikipedia.org]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. Profiling of intracellular metabolites produced from galactose and its potential for galactosemia research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of galactose-1-phosphate uridyltransferase enzyme activity by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 13C-Labeled Galactose-1-Phosphate in Unraveling Metabolic Fates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal role of 13C-labeled Galactose-1-Phosphate (Gal-1-P) in the context of metabolic studies. By tracing the path of isotopically labeled galactose, researchers can gain profound insights into the kinetics and fluxes of galactose metabolism, particularly through the Leloir pathway. This guide provides a comprehensive overview of the application of 13C-labeled galactose, the significance of measuring its phosphorylated intermediate, 13C-Gal-1-P, detailed experimental protocols, and quantitative data presentation.

Introduction: Tracing Galactose Metabolism with Stable Isotopes

Stable isotope tracers, such as 13C-labeled galactose, are powerful tools for quantifying the in vivo activity of metabolic pathways.[1] The fundamental principle involves introducing a substrate enriched with a heavy isotope (13C) into a biological system and tracking its incorporation into downstream metabolites. The analysis of the isotopic enrichment in these metabolites, including Gal-1-P, provides a dynamic view of metabolic fluxes and pathway utilization. This approach is instrumental in understanding both normal physiology and the pathophysiology of metabolic disorders like galactosemia.

13C-Galactose is administered to cells, tissues, or whole organisms, and its metabolic fate is monitored.[2][3] The first key intracellular metabolite formed is 13C-Galactose-1-Phosphate, making its detection and quantification a critical readout for the initial steps of galactose utilization.

The Leloir Pathway: The Core of Galactose Metabolism

The primary route for galactose catabolism is the Leloir pathway, which converts galactose into glucose-6-phosphate, an intermediate of glycolysis.[4][5] The measurement of 13C enrichment in the intermediates of this pathway, starting with Gal-1-P, is central to these studies.

The key steps of the Leloir pathway are:

-

Phosphorylation: Galactose is phosphorylated by galactokinase (GALK) to form Galactose-1-Phosphate.

-

Uridyl Transfer: Galactose-1-Phosphate Uridylyltransferase (GALT) transfers a UMP group from UDP-glucose to Gal-1-P, forming UDP-galactose and glucose-1-phosphate.

-

Epimerization: UDP-galactose-4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose.

-

Isomerization: Phosphoglucomutase (PGM) converts glucose-1-phosphate to glucose-6-phosphate, which can then enter glycolysis.[4]

References

- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leloir pathway - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

The Isotopic Key: A Technical Guide to Galactose 1-Phosphate-¹³C Potassium in Galactosemia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Classic Galactosemia is an inborn error of metabolism characterized by a profound deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency disrupts the Leloir pathway, the primary route for galactose metabolism, leading to the systemic accumulation of galactose-1-phosphate (Gal-1P), a cytotoxic intermediate.[1][2] While a galactose-restricted diet is a life-saving intervention, it does not prevent long-term complications, including cognitive impairments, speech defects, and primary ovarian insufficiency in females. The pathophysiology of these complications is complex, but the accumulation of Gal-1P is considered a major contributing factor.[2]

To unravel the intricate mechanisms of Gal-1P toxicity and to evaluate potential therapeutic agents, researchers require precise tools to trace the metabolic fate of galactose and quantify enzyme kinetics. Galactose 1-phosphate-¹³C potassium salt serves as a critical stable isotope-labeled standard and tracer for these investigations. Its use in mass spectrometry and nuclear magnetic resonance (NMR) based methods allows for unambiguous identification and quantification, distinguishing it from its endogenous, unlabeled counterpart. This guide provides an in-depth overview of its significance, application, and the experimental protocols central to its use in galactosemia research.

The Role of Galactose 1-Phosphate-¹³C Potassium in Research

Galactose 1-phosphate-¹³C potassium is a non-radioactive, stable isotope-labeled version of the endogenous metabolite. The ¹³C atoms within the molecule increase its mass, allowing it to be distinguished from the naturally abundant ¹²C form by mass spectrometry. This property makes it an ideal tool for:

-

Enzyme Activity Assays: It serves as a direct substrate for in vitro GALT enzyme activity assays, where the formation of ¹³C-labeled uridine diphosphate galactose (UDP-Gal) is quantified by LC-MS/MS. This provides a highly sensitive and specific method for determining residual enzyme function in patient-derived cells.

-

Metabolic Flux Analysis: In cell culture models, cells are often incubated with ¹³C-labeled galactose, which is then intracellularly converted to ¹³C-Gal-1P. By tracking the appearance and quantity of labeled Gal-1P and downstream metabolites over time, researchers can map the flux through the Leloir and alternative metabolic pathways.

-

Internal Standard: It can be used as an internal standard for the accurate quantification of endogenous Gal-1P levels in biological samples, correcting for variations during sample preparation and analysis.

While commercially available, the synthesis of Galactose 1-phosphate-¹³C is typically achieved through the enzymatic phosphorylation of ¹³C-labeled galactose using recombinant galactokinase (GALK).

Pathways and Pathophysiology

The accumulation of Gal-1P due to GALT deficiency is central to the pathophysiology of galactosemia. It not only blocks the Leloir pathway but also induces significant cellular stress, impacting other critical signaling networks.

The Leloir Pathway and its Disruption

The Leloir pathway is the primary route for converting galactose to glucose-1-phosphate, which can then enter glycolysis. A deficiency in GALT creates a critical bottleneck.

Caption: Disruption of the Leloir Pathway in Classic Galactosemia.

Gal-1P-Induced Cellular Stress Pathways

High concentrations of Gal-1P are toxic and have been shown to trigger the Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR).[2][3][4] This is hypothesized to occur through the inhibition of inositol monophosphatase (IMPase), leading to altered calcium homeostasis and the accumulation of unfolded proteins.[2][3] Furthermore, Gal-1P accumulation is linked to mitochondrial dysfunction and increased oxidative stress.[5][6][7]

Caption: Cellular stress pathways induced by Gal-1P accumulation.

Experimental Protocols & Methodologies

The use of ¹³C-labeled galactose metabolites is central to modern, high-sensitivity analytical methods for studying galactosemia.

In Vitro GALT Enzyme Activity Assay via LC-MS/MS

This protocol quantifies GALT activity in cell lysates (e.g., from patient fibroblasts or erythrocytes) by measuring the conversion of a stable isotope-labeled substrate to its product.

Methodology:

-

Sample Preparation (Erythrocyte Hemolysate):

-

Collect whole blood in heparin-containing tubes.

-

Wash erythrocytes three times with cold 0.9% NaCl solution.

-

Lyse a packed erythrocyte pellet by adding 7 volumes of ice-cold lysing buffer (e.g., Milli-Q water).

-

Determine hemoglobin (Hgb) concentration in the hemolysate for normalization.

-

Incubate the hemolysate for 10 minutes at 37°C to inactivate endogenous UDP-galactose 4'-epimerase (GALE).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing:

-

Glycine buffer (e.g., 0.5 M, pH 8.7)

-

Uridine diphosphate glucose (UDPGlc) (e.g., 0.4 mmol/L final concentration)

-

Galactose 1-phosphate-¹³C₆ ([¹³C₆]-Gal-1-P) (e.g., 1.6 mmol/L final concentration)

-

-

Initiate the reaction by adding a specific amount of hemolysate (e.g., providing ~0.6 mg of Hgb).

-

For each sample, prepare a blank control reaction without the hemolysate or with heat-inactivated hemolysate.

-

Incubate at 37°C for a fixed time (e.g., 30-60 minutes).

-

-

Reaction Termination and Sample Cleanup:

-

Stop the reaction by adding ice-cold acetonitrile or other protein precipitation agent.

-

Vortex and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Chromatography: Use a reversed-phase column with an ion-pairing reagent (e.g., tributylamine) to retain and separate the phosphorylated sugars.

-

Detection: Operate the mass spectrometer in negative-ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

-

Monitor the specific mass transition for the product: [¹³C₆]-UDP-Gal (e.g., m/z 571 > 323).

-

-

Quantification: Calculate the amount of [¹³C₆]-UDP-Gal produced by comparing its peak area to a standard curve. Normalize the activity to hemoglobin content and time (e.g., µmol/hour/g Hgb).

-

Caption: Workflow for the in vitro GALT activity assay using LC-MS/MS.

Cell-Based Metabolic Tracing with [U-¹³C]-Galactose

This protocol is used to assess the metabolic capacity of patient-derived fibroblasts by tracing the fate of uniformly labeled galactose.

Methodology:

-

Cell Culture:

-

Culture patient and control fibroblasts in standard growth medium until confluent.

-

Prior to the experiment, switch cells to a glucose-free medium for a short period (e.g., 2-4 hours) to deplete intracellular glucose.

-

-

Labeling Experiment:

-

Replace the medium with fresh medium containing a defined concentration of uniformly labeled [U-¹³C₆]-galactose (e.g., 1 mM).

-

Incubate the cells for a time course (e.g., 1, 4, 7, 24 hours).

-

-

Metabolite Extraction:

-

At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80:20 methanol:water) to the culture plate.

-

Scrape the cells, collect the cell lysate/solvent mixture, and centrifuge to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

-

Analysis (LC-MS/MS or NMR):

-

Analyze the extract to quantify the levels of ¹³C-labeled metabolites.

-

Key metabolites to measure include:

-

[U-¹³C₆]-Galactose

-

[U-¹³C₆]-Galactose-1-Phosphate

-

[¹³C₆]-UDP-Galactose

-

-

Analysis by NMR can also provide positional information about the ¹³C labels, offering deeper insights into pathway activity.[8]

-

Quantitative Data Presentation

Stable isotope tracing experiments yield quantitative data that can clearly differentiate between disease states and healthy controls.

Table 1: Metabolite Profiling in Patient Fibroblasts

This table summarizes representative data from a metabolic tracing experiment where fibroblasts from healthy controls, classic galactosemia patients, and variant patients were incubated with [U-¹³C₆]-galactose. The "Galactose Index" (GI) is a key diagnostic ratio.[9][10]

| Cell Type | [U-¹³C]-Gal-1-P (Relative Abundance) | [¹³C₆]-UDP-Galactose (Relative Abundance) | Galactose Index ([¹³C]-Gal-1-P / [¹³C]-UDP-Gal) |

| Healthy Control | Low | High | Low |

| Variant Patient | Intermediate | Low | Intermediate |

| Classic Patient (GALT-null) | High | Very Low / Undetectable | High |

Data is illustrative, based on findings from studies where classic patients show significantly higher accumulation of Gal-1-P and lower production of UDP-Gal compared to controls and variant patients.[9][10]

Table 2: In Vivo Galactose Oxidation Breath Test

This table shows typical results from a [1-¹³C]-galactose breath test, an in vivo method to assess whole-body galactose oxidation capacity.[11][12] Patients are given an oral dose of [1-¹³C]-galactose, and the appearance of ¹³CO₂ in expired air is measured.

| Subject Group | Genotype Example | % of ¹³C Dose Excreted as ¹³CO₂ (at 5 hours) |

| Healthy Control | Wild-Type | 21% - 47% |

| Classic Galactosemia | Q188R/Q188R | 3% - 6% |

| African-American Variant | S135L/S135L | Comparable to Control |

Data from studies showing that patients with classic galactosemia have a severely limited ability to oxidize galactose, while some variant genotypes retain significant capacity.[11]

Conclusion and Future Directions

Galactose 1-phosphate-¹³C potassium and its precursor, ¹³C-galactose, are indispensable tools in galactosemia research. They enable highly specific and sensitive quantification of enzyme activity and metabolic flux, providing a window into the biochemical consequences of GALT deficiency. These methods are crucial for diagnosing patients, understanding genotype-phenotype correlations, and are foundational for the preclinical and clinical evaluation of novel therapeutics, such as GALT enzyme replacement therapies or substrate reduction therapies. Future research will likely leverage these tools in more complex systems, including organoid models and advanced animal models, to further dissect the tissue-specific pathophysiology of galactosemia and accelerate the development of effective treatments that can prevent the devastating long-term complications of this disease.

References

- 1. researchgate.net [researchgate.net]

- 2. INVOLVEMENT OF ENDOPLASMIC RETICULUM STRESS IN A NOVEL CLASSIC GALACTOSEMIA MODEL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of endoplasmic reticulum stress in a novel Classic Galactosemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Galactose-1-phosphate modulates mitochondrial function and Toll-like receptor 2 expression in neonatal skin fibroblast cultures | Biomedical Research and Therapy [bmrat.org]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Profiling of intracellular metabolites produced from galactose and its potential for galactosemia research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative assessment of whole body galactose metabolism in galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Guiding Hand of a Silent Partner: A Technical Guide to Carbon-13 Labeled Compounds in Biochemical Research

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The intricate web of biochemical pathways that sustain life operates with a silent elegance that can be challenging to unravel. To peer into the heart of cellular metabolism and understand the dynamic flow of molecules, scientists have a powerful ally: carbon-13 (¹³C) labeled compounds. This stable, non-radioactive isotope of carbon serves as a tracer, allowing researchers to follow the journey of carbon atoms through metabolic networks, providing unprecedented insights into cellular physiology, disease mechanisms, and the efficacy of therapeutic interventions. This technical guide delves into the fundamental principles, experimental protocols, and data interpretation associated with the use of ¹³C labeled compounds in biochemistry, with a particular focus on their application in metabolic research and drug development.

Core Principles of Carbon-13 Isotopic Labeling

The foundation of ¹³C isotopic labeling lies in the replacement of the naturally abundant carbon-12 (¹²C) isotope with ¹³C within a molecule of interest.[1] Since ¹³C is a stable isotope, these labeled compounds are safe to use in a wide range of biological systems and are not subject to radioactive decay.[2] The key principle is to introduce a ¹³C-enriched substrate, such as glucose or glutamine, into a biological system, be it cultured cells, tissues, or whole organisms.[1] As the cells metabolize this substrate, the ¹³C atoms are incorporated into a multitude of downstream metabolites.[1]

The distinct mass of ¹³C allows for its detection and quantification using two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3] These methods can reveal the extent and position of ¹³C incorporation into metabolites, providing a detailed snapshot of metabolic activity.

One of the most powerful applications of ¹³C labeling is Metabolic Flux Analysis (MFA) .[4] MFA is a quantitative methodology used to determine the rates (fluxes) of intracellular metabolic reactions.[4] By analyzing the pattern of ¹³C enrichment in various metabolites, known as the mass isotopomer distribution (MID), researchers can reconstruct the flow of carbon through metabolic pathways.[4] This allows for the identification of metabolic bottlenecks, the elucidation of drug mechanisms, and the discovery of novel therapeutic targets.[4]

Key Applications in Research and Drug Development

The utility of ¹³C labeled compounds spans a wide array of biochemical and pharmaceutical research areas:

-

Metabolic Tracing in Biological Systems: By administering a ¹³C-labeled substrate, researchers can track the fate of carbon atoms through various metabolic pathways, such as glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway.[5] This provides a quantitative understanding of metabolic fluxes and helps identify metabolic chokepoints, which is crucial for studying diseases like cancer and diabetes.[5]

-

Drug Metabolism and Pharmacokinetics: ¹³C labeled versions of drug candidates are invaluable for studying their absorption, distribution, metabolism, and excretion (ADME). By tracking the labeled drug and its metabolites, researchers can gain critical insights into how the body processes the compound, aiding in the optimization of its pharmacokinetic properties and the reduction of potential toxicity.[5]

-

Elucidation of Drug-Receptor Interactions: The use of ¹³C labeled drugs can aid in understanding how they interact with their target receptors, providing valuable information for drug design and development.[5]

-

Environmental and Agricultural Sciences: In soil and plant studies, ¹³C labeled compounds are used to trace the carbon cycle and understand the mechanisms of carbon sequestration, contributing to strategies for mitigating climate change and improving agricultural productivity.[5]

Data Presentation: Quantitative Insights from ¹³C Labeling

The data generated from ¹³C labeling experiments are rich with quantitative information. Below are examples of how this data is typically presented.

Table 1: Illustrative ¹³C NMR Chemical Shifts of Key Metabolites

This table provides the characteristic ¹³C chemical shifts for several common metabolites, which are crucial for their identification in NMR spectra. The chemical shift range for ¹³C is significantly larger than for protons (¹H), leading to better-resolved spectra.[3]

| Metabolite | Carbon Atom | Chemical Shift (ppm) |

| Alanine | Cα | 51.5 |

| Cβ | 17.0 | |

| C' (carboxyl) | 176.5 | |

| Lactate | Cα | 69.3 |

| Cβ | 21.1 | |

| C' (carboxyl) | 183.1 | |

| Glutamate | Cα | 55.6 |

| Cβ | 27.8 | |

| Cγ | 34.1 | |

| Cδ (carboxyl) | 181.8 | |

| C' (carboxyl) | 175.7 | |

| Citrate | C2, C4 (CH₂) | 46.2 |

| C3 (quaternary) | 76.8 | |

| C1, C5 (carboxyl) | 179.5 | |

| C6 (carboxyl) | 177.0 |

Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature.

Table 2: Hypothetical Mass Isotopomer Distribution (MID) for Citrate

This table illustrates a hypothetical MID for citrate extracted from cancer cells grown in a medium containing uniformly labeled [U-¹³C₆]-glucose. The distribution reveals the number of carbon atoms from glucose that have been incorporated into the citrate pool.

| Mass Isotopologue | Number of ¹³C Atoms | Fractional Abundance (%) - Control | Fractional Abundance (%) - Drug Treated |

| M+0 | 0 | 5 | 15 |

| M+1 | 1 | 10 | 20 |

| M+2 | 2 | 40 | 35 |

| M+3 | 3 | 25 | 15 |

| M+4 | 4 | 15 | 10 |

| M+5 | 5 | 4 | 4 |

| M+6 | 6 | 1 | 1 |

In this hypothetical example, the drug treatment appears to decrease the incorporation of glucose-derived carbons into the citrate pool, as indicated by the increased abundance of M+0 and M+1 isotopologues and the decreased abundance of M+2, M+3, and M+4.

Table 3: Typical Metabolic Fluxes in Proliferating Cancer Cells

This table presents typical ranges for key metabolic fluxes in cancer cells, which are often determined using ¹³C-MFA. These values highlight the altered metabolism characteristic of many cancers, such as high rates of glycolysis and lactate production (the Warburg effect).

| Metabolic Flux | Typical Range (nmol/10⁶ cells/h) |

| Glucose Uptake | 100 - 400 |

| Lactate Secretion | 200 - 700 |

| Glutamine Uptake | 30 - 100 |

| Anabolic Precursor Effluxes | 2 - 10 |

Experimental Protocols

Detailed and rigorous experimental procedures are paramount for obtaining high-quality and reproducible data in ¹³C labeling studies.

Protocol 1: Cell Culture and ¹³C Labeling

-

Cell Seeding: Seed cells of interest in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that allows them to reach 70-80% confluency at the time of labeling.

-

Acclimatization: Once cells are attached, replace the standard medium with a custom labeling medium. This medium should be based on a formulation free of the unlabeled carbon source you intend to replace (e.g., glucose-free DMEM) and supplemented with dialyzed fetal bovine serum (to minimize interference from unlabeled metabolites in the serum).

-

Labeling: Prepare the labeling medium by adding the desired concentration of the ¹³C-labeled substrate (e.g., [U-¹³C₆]-D-Glucose) to the base medium. A common starting concentration range is 5-25 mM.

-

Incubation: Aspirate the acclimatization medium and wash the cells once with sterile PBS. Add the pre-warmed ¹³C labeling medium to the cells and incubate for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of ¹³C into metabolites.

Protocol 2: Metabolite Extraction

-

Quenching Metabolism: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. This is typically achieved by aspirating the culture medium and immediately washing the cells with an ice-cold saline solution. Some protocols recommend snap-freezing the cells in liquid nitrogen at this stage.[4][6]

-

Extraction: Add a pre-chilled extraction solvent to the cells. A common choice is 80% methanol.[7] For a 10 cm dish, 1 ml of 80% methanol is typically used.

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Freeze-Thaw Cycles: Subject the samples to three freeze-thaw cycles using liquid nitrogen and a water bath to ensure complete cell lysis.[7]

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[7]

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

-

Drying and Reconstitution: Evaporate the supernatant to dryness using a vacuum concentrator. The dried metabolite extract can be stored at -80°C. For analysis, reconstitute the extract in a suitable solvent (e.g., 0.03% formic acid for LC-MS or a buffered D₂O solution for NMR).[7]

Protocol 3: NMR Spectroscopy Analysis

-

Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification. Transfer the solution to an NMR tube.

-

Data Acquisition: Acquire ¹³C and ¹H NMR spectra on a high-field NMR spectrometer. For enhanced sensitivity and structural information, two-dimensional (2D) NMR experiments such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.[8]

-

Data Processing and Analysis: Process the NMR data using appropriate software. Identify metabolites by comparing their chemical shifts to spectral databases and quantify them by integrating the peak areas relative to the internal standard.

Protocol 4: Mass Spectrometry Analysis

-

Sample Preparation: Reconstitute the dried metabolite extract in a solvent compatible with the chosen chromatography method (e.g., a mixture of water and acetonitrile for reversed-phase chromatography).

-

Chromatography: Separate the metabolites using either Gas Chromatography (GC) or Liquid Chromatography (LC). GC-MS often requires derivatization of the metabolites to increase their volatility.[9]

-

Mass Spectrometry: Analyze the eluting metabolites using a mass spectrometer. The instrument will measure the mass-to-charge ratio (m/z) of the ions, allowing for the determination of the mass isotopomer distribution (MID) for each metabolite.

-

Data Analysis: Process the raw data to identify metabolites based on their retention time and mass spectrum. Quantify the fractional abundance of each isotopologue for each metabolite after correcting for the natural abundance of ¹³C.

Mandatory Visualization

Diagrams are essential for visualizing the complex relationships in metabolic pathways and the logical flow of experimental procedures.

Conclusion

Carbon-13 labeled compounds are an indispensable tool in modern biochemistry, providing a safe and powerful means to trace metabolic pathways in intricate biological systems. From fundamental research into cellular metabolism to the development of new pharmaceuticals, the insights gained from ¹³C labeling studies are driving significant advancements across the life sciences. By adhering to rigorous experimental protocols and employing sophisticated analytical techniques, researchers can harness the power of this stable isotope to illuminate the complex and dynamic world of the cell.

References

- 1. rsc.org [rsc.org]

- 2. Frontiers | Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework [frontiersin.org]

- 3. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 7. Metabolite extraction for mass spectrometry [bio-protocol.org]

- 8. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

Unraveling Cellular Metabolism: An In-depth Technical Guide to 13C Metabolic Flux Analysis

Abstract

Metabolic flux analysis (MFA) using 13C labeled substrates (13C-MFA) has emerged as a cornerstone technique for quantifying the rates of intracellular metabolic reactions.[1][2] By tracing the journey of stable isotopes through metabolic networks, researchers can gain unparalleled insights into the intricate workings of cellular metabolism. This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows of 13C-MFA, tailored for researchers, scientists, and drug development professionals. We delve into the practical aspects of experimental design, from the selection of isotopic tracers to the nuances of sample preparation and analytical measurement. Furthermore, we explore the application of 13C-MFA in elucidating the complex interplay between cellular signaling and metabolic reprogramming, a critical area of investigation in fields such as oncology and metabolic diseases. Through detailed protocols, structured data presentation, and visual diagrams of metabolic and signaling pathways, this guide serves as a practical resource for implementing and interpreting 13C-MFA experiments.

Core Principles of 13C Metabolic Flux Analysis

The fundamental principle of 13C-MFA lies in supplying cells with a substrate, such as glucose or glutamine, that has been enriched with the stable isotope 13C.[1] As the cells metabolize this labeled substrate, the 13C atoms are incorporated into downstream metabolites, creating unique isotopic labeling patterns.[1] These patterns, often referred to as mass isotopomer distributions (MIDs), are a direct reflection of the active metabolic pathways and their relative fluxes.[1]

The core of 13C-MFA is to measure these MIDs for a set of key intracellular metabolites and then use a computational model to estimate the intracellular fluxes that would produce these observed labeling patterns.[3] This is typically formulated as a least-squares parameter estimation problem, where the metabolic fluxes are the unknown parameters to be determined by minimizing the difference between the experimentally measured and model-simulated labeling patterns.[3]

The general workflow of a 13C-MFA experiment can be summarized in five key steps:

-

Experimental Design: This involves selecting the appropriate 13C-labeled substrate (tracer) and experimental conditions to maximize the information obtained about the fluxes of interest.[1]

-

Isotopic Labeling Experiment: Cells are cultured in a medium containing the 13C tracer until they reach a metabolic and isotopic steady state.[3]

-

Metabolite Analysis: Intracellular metabolites are extracted, and their mass isotopomer distributions are measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3]

-

Computational Flux Estimation: A metabolic network model is used to simulate the labeling patterns for a given set of fluxes. An optimization algorithm is then employed to find the flux distribution that best fits the experimental data.

-

Statistical Analysis: The goodness-of-fit of the model is evaluated, and confidence intervals for the estimated fluxes are determined.

Experimental Protocols

Detailed and meticulous experimental procedures are paramount for acquiring high-quality and reproducible 13C-MFA data. This section provides a detailed methodology for the key experimental steps.

Isotopic Labeling Experiment

2.1.1. Cell Culture and Tracer Selection

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting. The specific density will depend on the cell line's growth rate.

-

Media Preparation: Prepare a chemically defined culture medium where the primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart. The choice of tracer is critical and pathway-dependent. For example, [1,2-13C2]glucose is particularly effective for resolving fluxes in the pentose phosphate pathway, while [U-13C6]glucose provides a general overview of central carbon metabolism. For studying the TCA cycle, [U-13C5]glutamine is often the preferred tracer.[3]

-

Labeling: Once cells have reached the desired confluency, replace the standard medium with the pre-warmed 13C-labeling medium.

-

Incubation: Incubate the cells for a sufficient duration to achieve both metabolic and isotopic steady state. This time can vary depending on the cell type and the specific metabolites being analyzed, but it is often in the range of 18-24 hours.[3] It is crucial to experimentally verify that an isotopic steady state has been reached by analyzing metabolite labeling at multiple time points.[3]

2.1.2. Metabolite Quenching and Extraction

This is a critical step to instantaneously halt all enzymatic activity, preserving the in vivo metabolic state.

-

Quenching Solution: Prepare an ice-cold quenching solution, typically 80% methanol (-80°C).

-

Procedure for Adherent Cells:

-

Quickly aspirate the labeling medium from the culture dish.

-

Immediately wash the cells with ice-cold saline (0.9% NaCl) to remove any residual extracellular labeled substrate.

-

Aspirate the saline completely.

-

Add the ice-cold 80% methanol to the dish.

-

Use a cell scraper to detach the cells into the methanol.

-

Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

-

Procedure for Suspension Cells:

-

Rapidly transfer the cell suspension to a centrifuge tube.

-

Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for a short duration at 4°C.

-

Quickly aspirate the supernatant.

-

Resuspend the cell pellet in a small volume of ice-cold saline and transfer to a microcentrifuge tube.

-

Centrifuge again and discard the supernatant.

-

Add ice-cold 80% methanol to the cell pellet.

-

-

Cell Lysis and Protein Precipitation:

-

Vortex the tubes containing the cell lysate in methanol vigorously.

-

Incubate at -80°C for at least 20 minutes to ensure complete cell lysis and protein precipitation.

-

Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully transfer the supernatant containing the extracted metabolites to a new tube.

-

Sample Preparation for GC-MS Analysis

For analysis by GC-MS, non-volatile metabolites such as amino acids and organic acids need to be chemically modified to make them volatile. This process is called derivatization.

2.2.1. Hydrolysis of Proteinogenic Amino Acids

-

After metabolite extraction, the remaining cell pellet containing proteins can be used to analyze the labeling of proteinogenic amino acids.

-

Add 6 M HCl to the protein pellet.

-

Hydrolyze the protein by heating at 100-110°C for 24 hours.

-

After hydrolysis, evaporate the HCl under a stream of nitrogen gas.

-

Resuspend the dried amino acid hydrolysate in a suitable solvent for derivatization.

2.2.2. Derivatization of Amino Acids and Organic Acids

A common derivatization method for amino acids and organic acids involves a two-step process:

-

Oximation (for organic acids with keto groups): This step is necessary to prevent multiple derivative peaks for certain organic acids.

-

Add a solution of methoxyamine hydrochloride in pyridine to the dried metabolite extract.

-

Incubate at a specific temperature (e.g., 30-60°C) for a defined period (e.g., 90 minutes).

-

-

Silylation: This step replaces active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, making the molecules volatile.

-

A common silylating agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).

-

Add the silylating agent to the sample.

-

Incubate at an elevated temperature (e.g., 60-100°C) for a specific time (e.g., 30-60 minutes).

-

GC-MS Analysis

The derivatized samples are then injected into the GC-MS system.

-

Gas Chromatography (GC): The derivatized metabolites are separated based on their boiling points and interactions with the GC column. A temperature gradient is used to elute the different compounds at different times.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each compound. The relative abundances of the different mass isotopomers (M+0, M+1, M+2, etc.) are determined from these spectra.

Data Presentation: Quantitative Flux Maps

A key output of a 13C-MFA study is a quantitative flux map, which provides the rates of the reactions in the metabolic model. These are often presented in tables, normalized to a specific uptake rate (e.g., glucose uptake). Below are illustrative examples of how flux data can be presented for different biological systems.

Table 1: Central Carbon Metabolism Fluxes in a Cancer Cell Line

This table presents hypothetical flux data for a generic cancer cell line, illustrating how fluxes through key pathways like glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle are reported. Fluxes are normalized to the glucose uptake rate.

| Reaction/Pathway | Abbreviation | Relative Flux (mol/mol glucose) |

| Glycolysis | ||

| Glucose -> G6P | GLC -> G6P | 100 |

| F6P -> G3P | F6P -> G3P | 85 |

| G3P -> PYR | G3P -> PYR | 170 |

| PYR -> LAC | PYR -> LAC | 150 |

| Pentose Phosphate Pathway | ||

| G6P -> R5P (oxidative) | G6P -> R5P | 15 |

| TCA Cycle | ||

| PYR -> AcCoA | PDH | 18 |

| AcCoA -> CIT | CS | 18 |

| aKG -> SUC | AKGD | 15 |

| MAL -> OAA | MDH | 15 |

| Anaplerosis | ||

| PYR -> OAA | PC | 2 |

| GLN -> aKG | Gln Anaplerosis | 20 |

Table 2: Metabolic Fluxes in a Microbial Production Host

This table shows example flux data for a microbial host engineered for the production of a specific biochemical. The data highlights the distribution of carbon towards biomass, product formation, and other metabolic pathways. Fluxes are normalized to the glucose uptake rate.

| Reaction/Pathway | Abbreviation | Relative Flux (mol/mol glucose) |

| Glucose Uptake | GLC uptake | 100 |

| Glycolysis | ||

| G6P -> F6P | PGI | 80 |

| G3P -> PYR | GAPD | 160 |

| Pentose Phosphate Pathway | ||

| G6P -> 6PG (oxidative) | G6PDH | 20 |

| TCA Cycle | ||

| AcCoA -> CIT | CS | 30 |

| aKG -> SUC | AKGD | 25 |

| Product Synthesis | ||

| PYR -> Product | Product Pathway | 40 |

| Biomass Precursors | ||

| Flux to Biomass | 25 |

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding the complex relationships in metabolic and signaling pathways, as well as the logical flow of experimental and computational workflows.

Experimental and Computational Workflow

The following diagram illustrates the overall workflow of a 13C-MFA experiment, from the initial cell culture to the final flux map.

Central Carbon Metabolism

This diagram provides a simplified overview of the key pathways in central carbon metabolism that are commonly investigated using 13C-MFA.

Signaling and Metabolism: The mTOR Pathway

13C-MFA can be a powerful tool to investigate how signaling pathways regulate metabolic fluxes. The mTOR (mechanistic target of rapamycin) pathway is a key regulator of cell growth and metabolism. The following diagram illustrates how mTORC1 signaling can influence glycolysis and the TCA cycle.

Conclusion

13C Metabolic Flux Analysis is a powerful and sophisticated technique that provides an unparalleled quantitative view of cellular metabolism. For researchers and professionals in drug development, 13C-MFA offers a robust framework to understand disease metabolism, identify novel therapeutic targets, and elucidate the mechanisms of drug action and resistance. While the experimental and computational aspects of 13C-MFA can be complex, the detailed protocols and workflows presented in this guide provide a solid foundation for its successful implementation. As analytical technologies and computational tools continue to advance, the application of 13C-MFA is expected to further expand, deepening our understanding of the intricate metabolic networks that underpin life.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Metabolic Pathways: A Technical Guide to Galactose 1-phosphate-13C Potassium Salt as a Biochemical Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, providing a window into the intricate network of biochemical pathways. Among these, Galactose 1-phosphate-13C potassium salt stands out as a critical tracer for elucidating the complexities of galactose metabolism. This technical guide provides an in-depth overview of its application, particularly in the context of galactosemia research and its potential for therapeutic development. By tracing the fate of the 13C-labeled carbon, researchers can quantify enzyme activity, identify metabolic bottlenecks, and assess the efficacy of novel therapeutic interventions. This document outlines key experimental protocols, presents quantitative data from relevant studies, and visualizes the core metabolic pathways and experimental workflows.

Galactose 1-phosphate, labeled with carbon-13, serves as a direct substrate for the enzyme Galactose-1-Phosphate Uridylyltransferase (GALT), a critical player in the Leloir pathway of galactose metabolism. Deficiencies in this enzyme lead to the genetic disorder classic galactosemia, characterized by the toxic accumulation of galactose 1-phosphate.[1] Therefore, tracing the metabolism of 13C-labeled galactose 1-phosphate allows for a precise measurement of GALT activity and the overall flux through this pathway.

This guide will delve into the practical aspects of using this compound salt, offering standardized protocols and representative data to aid in the design and execution of robust metabolic studies.

Data Presentation

The following tables summarize quantitative data from studies utilizing 13C-labeled galactose or galactose-1-phosphate to investigate galactose metabolism. These data provide a baseline for comparison and highlight the measurable differences between healthy and galactosemic subjects.

Table 1: Galactose-1-Phosphate Uridylyltransferase (GALT) Enzyme Activity

| Sample Type | Condition | GALT Activity (µmol/g Hb/hr) | Reference |

| Erythrocytes | Control (n=71) | 23.8 ± 3.8 | [2][3] |

| Erythrocytes | Classic Galactosemia (n=33) | Not Detectable | [2][3] |

Table 2: Galactose Oxidation Measured by 13C-Galactose Breath Test

| Subject Group | Time Point | Cumulative Percentage of 13C Recovered as 13CO2 | Reference |

| Healthy Children (n=21) | 30 min | 0.4% - 5.15% | [4] |

| 120 min | up to 5.58% | [4] | |

| Galactosemic Children (n=7) | 30 min | 0.03% - lower than healthy | [4] |

| 120 min | up to 1.67% | [4] | |

| Normal Adults | 1 hr | 3% - 6% | [5] |

| 5 hr | 21% - 47% | [5] | |

| Classic Galactosemia Adults | 1 hr | Almost none | [5] |

| 5 hr | 3% - 6% | [5] |

Table 3: Metabolite Concentrations in Galactosemia

| Metabolite | Condition | Plasma Concentration (µmol/L) | Urinary Excretion (mmol/mol creatinine) | Reference |

| Galactitol | Untreated Classic Galactosemia | 120 - 500 | 8000 - 69,000 | [6] |

| Treated Classic Galactosemia | 4.7 - 20 | 45 - 900 | [6] | |

| Controls | 0.08 - 0.86 | 3 - 81 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of metabolic tracer studies. The following are adapted protocols for key experiments involving 13C-labeled galactose and its metabolites.

Protocol 1: In Vitro GALT Enzyme Activity Assay using Galactose 1-phosphate-13C6

This protocol is adapted from a liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based assay for the sensitive quantification of GALT enzyme activity.[2][3]

1. Materials and Reagents:

-

Galactose 1-phosphate-13C6 potassium salt

-

Uridine diphosphate glucose (UDPGlc)

-

Assay Buffer (specific composition to be optimized, but generally contains a buffer like Tris-HCl, MgCl2, and a reducing agent like DTT)

-

Erythrocyte-lysing buffer

-

Internal Standard (e.g., [13C6]-Glucose-1-phosphate)

-

Methanol for quenching

-

LC-MS/MS system

2. Sample Preparation (from erythrocytes):

-

Collect whole blood in EDTA-containing tubes.

-

Prepare hemolysate by washing erythrocytes with saline and then lysing with a specific lysing buffer.[3]

-

Determine the hemoglobin concentration of the hemolysate for normalization.

3. Enzyme Reaction:

-

Prepare a reaction mixture containing the assay buffer, UDPGlc, and the internal standard.

-

Initiate the reaction by adding a known amount of hemolysate and Galactose 1-phosphate-13C6. Optimal concentrations of substrates should be determined, for example, 1.6 mmol/L of [13C6]-Gal-1-P and 0.4 mmol/L of UDPGlc have been reported.[3]

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The reaction should be linear with time and protein concentration.[3]

-

Quench the reaction by adding ice-cold methanol.

-

Centrifuge to pellet the precipitated protein.

4. LC-MS/MS Analysis:

-

Analyze the supernatant by LC-MS/MS.

-

Use a suitable chromatography method (e.g., reversed-phase ion-pair chromatography) to separate the product, Uridine diphosphate galactose-13C6 ([13C6]-UDPGal), from other components.[2]

-

Detect and quantify [13C6]-UDPGal using multiple reaction monitoring (MRM). For example, a mass transition of 571 > 323 has been used for [13C6]-UDPGal.[2]

-

Calculate GALT activity based on the amount of [13C6]-UDPGal produced, normalized to the hemoglobin concentration and the incubation time.

Protocol 2: Cellular Metabolic Tracing with 13C-labeled Galactose

This protocol describes a general workflow for tracing the metabolism of 13C-galactose in cultured cells, adapted from studies on lymphoblasts.[7]

1. Cell Culture and Labeling:

-

Culture cells (e.g., fibroblasts, lymphoblasts, or a relevant cell line) to the desired confluency in standard culture medium.

-

Replace the standard medium with a medium containing a known concentration of 1-13C-galactose or 2-13C-galactose (e.g., 1 mM).[7]

-

Incubate the cells for a specific time course (e.g., 2.5 and 5 hours).[7]

2. Metabolite Extraction:

-

Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular label.

-

Quench metabolism and extract intracellular metabolites using a cold solvent mixture, such as 80% methanol.

-

Scrape the cells and collect the cell extract.

-

Centrifuge to remove cell debris.

-

Dry the supernatant (e.g., using a vacuum concentrator).

3. Analysis by NMR or Mass Spectrometry:

-

Reconstitute the dried metabolite extract in a suitable solvent for analysis (e.g., D2O for NMR).

-

For NMR analysis: Acquire 1D and 2D 13C-NMR spectra to identify and quantify 13C-labeled metabolites such as galactose-1-phosphate, UDP-galactose, and UDP-glucose.[7]

-

For Mass Spectrometry analysis: Use techniques like GC-MS or LC-MS to separate and quantify the isotopologues of key metabolites.

-

Analyze the fractional enrichment of 13C in the downstream metabolites to determine the relative flux through different metabolic pathways.

Protocol 3: 13C-Galactose Breath Test

This non-invasive protocol is used to assess whole-body galactose oxidation capacity.[4]

1. Subject Preparation:

-

Subjects should fast overnight prior to the test.

-

Collect a baseline breath sample.

2. Administration of Tracer:

-

Administer an oral dose of 1-13C-galactose (e.g., 7 mg/kg body weight) dissolved in water.[4]

3. Breath Sample Collection:

-

Collect breath samples at regular intervals (e.g., 30, 60, and 120 minutes) after administration of the tracer.[4]

4. Analysis:

-

Analyze the 13CO2/12CO2 ratio in the exhaled breath samples using gas isotope ratio mass spectrometry.

-

Calculate the cumulative percentage of the administered 13C dose recovered as 13CO2 over the collection period. This provides a measure of the whole-body galactose oxidation rate.[4]

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to the use of Galactose 1-phosphate-13C as a biochemical tracer.

Caption: The Leloir Pathway for Galactose Metabolism.

Caption: Experimental Workflow for GALT Activity Assay.

Applications in Drug Development

The use of this compound salt and related 13C-galactose tracers is pivotal in the development of therapies for galactosemia. The primary therapeutic strategies involve either restoring the function of the deficient GALT enzyme or inhibiting alternative metabolic pathways that produce toxic metabolites.[8]

1. Screening for GALT Activators (Pharmacological Chaperones): Pharmacological chaperones are small molecules designed to rescue the function of misfolded and unstable mutant enzymes.[9] A cell-based assay using Galactose 1-phosphate-13C can be employed to screen for compounds that increase the metabolic flux through the GALT-catalyzed step. An increase in the production of 13C-labeled UDP-galactose and downstream metabolites in cells treated with a candidate drug would indicate a positive effect on GALT activity.

2. Assessing the Efficacy of Aldose Reductase Inhibitors: In galactosemia, excess galactose is shunted into the polyol pathway, where aldose reductase converts it to galactitol, a toxic metabolite.[1] Aldose reductase inhibitors are being investigated as a therapeutic approach to reduce galactitol accumulation.[8] 13C-galactose tracing studies can be used to quantify the reduction in 13C-galactitol formation in response to treatment with these inhibitors, providing a direct measure of their in vivo efficacy.

3. Evaluating Gene and mRNA Therapies: Emerging therapeutic modalities like gene therapy and mRNA therapy aim to provide a functional copy of the GALT gene or its transcript.[8] The successful restoration of GALT activity can be quantitatively assessed using the GALT activity assay with Galactose 1-phosphate-13C or by monitoring the normalization of galactose oxidation using the 13C-galactose breath test in preclinical models and eventually in clinical trials.

Conclusion

This compound salt is a powerful and specific tracer for dissecting the intricacies of galactose metabolism. Its application in quantitative enzyme assays, cellular metabolic tracing, and whole-body metabolic studies provides invaluable data for understanding the pathophysiology of galactosemia and for the development of novel therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and implement robust studies aimed at alleviating the burden of this and other metabolic diseases. The ability to directly measure metabolic flux in response to therapeutic intervention is a critical component of modern drug discovery and development.

References

- 1. qbpatologica.wordpress.com [qbpatologica.wordpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galactose oxidation using 13C in healthy and galactosemic children - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative assessment of whole body galactose metabolism in galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Galactitol in galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current and Future Treatments for Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Galactosemia: Towards Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Novel Metabolic Landscapes: A Technical Guide to Isotope-Labeled Galactose Metabolism

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of cellular metabolism is fundamental to life, and understanding its nuances is paramount in the quest for novel therapeutic interventions. While glucose has long held the spotlight in metabolic research, the sugar galactose is emerging as a key player in various physiological and pathological states, from inherited metabolic disorders to cancer. This technical guide delves into the cutting-edge use of stable isotope labeling, particularly with ¹³C-galactose, to uncover and quantify novel pathways in galactose metabolism. By providing a detailed overview of experimental protocols, data interpretation, and the visualization of complex metabolic networks, this document serves as a comprehensive resource for researchers seeking to explore this exciting frontier.

The Evolving Picture of Galactose Metabolism: Beyond the Leloir Pathway

For decades, the Leloir pathway was considered the canonical route for galactose metabolism, converting galactose into glucose-1-phosphate for entry into glycolysis.[1] However, recent advancements in metabolomics and isotope tracing have revealed a more complex and fascinating picture, highlighting the existence and significance of alternative and "rescue" pathways. These pathways are particularly relevant in disease contexts such as classical galactosemia, a genetic disorder characterized by a deficiency in the Leloir pathway enzyme galactose-1-phosphate uridylyltransferase (GALT), and in cancer, where metabolic reprogramming is a hallmark of malignancy.[2][3]

The Established Routes: A Quick Overview

Before exploring novel pathways, it is essential to understand the established routes of galactose metabolism. The primary pathways include the Leloir pathway, the galactitol pathway, and the galactonate pathway.

The Leloir Pathway: This is the main pathway for galactose catabolism.[1]

Alternative Pathways: In conditions where the Leloir pathway is impaired, galactose can be shunted into alternative routes.

Novel Frontiers: Uncovering Hidden Pathways with ¹³C-Galactose

Isotope labeling with ¹³C-galactose, coupled with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, allows researchers to trace the fate of galactose-derived carbons through the metabolic network. This powerful approach has been instrumental in identifying and quantifying the flux through previously underappreciated pathways.

The UDP-Glucose Pyrophosphorylase (UGP2) Rescue Pathway

In the absence of a functional GALT enzyme, the accumulation of galactose-1-phosphate is a key pathological feature of classical galactosemia. Isotope tracing studies in GALT-deficient mouse models have provided evidence for a "rescue" pathway involving the enzyme UDP-glucose pyrophosphorylase 2 (UGP2).[4] UGP2 can utilize galactose-1-phosphate as a substrate, albeit less efficiently than its preferred substrate glucose-1-phosphate, to form UDP-galactose.[4] This provides a bypass of the GALT-deficiency, allowing for the synthesis of essential UDP-sugars.

A Novel Link to One-Carbon Metabolism

Recent research using ¹³C-galactose tracing in acute myeloid leukemia (AML) cells has uncovered a significant and previously unappreciated contribution of galactose to one-carbon metabolism.[3] This pathway involves the conversion of galactose-derived carbons into the amino acids serine and glycine, which are key donors of one-carbon units for the synthesis of nucleotides, lipids, and for methylation reactions. This finding has profound implications for cancer biology, suggesting that dietary galactose can influence the response to chemotherapies that target one-carbon metabolism.[3]

Quantitative Insights from Isotope Labeling

The true power of ¹³C-galactose tracing lies in its ability to provide quantitative data on metabolic fluxes. By measuring the incorporation of ¹³C into downstream metabolites, researchers can calculate the relative and absolute rates of different metabolic pathways.

Table 1: Metabolic Fate of [¹³C]Galactose in Tissues of GALT-Deficient Mice

The following table summarizes the distribution of ¹³C-labeled galactose and its metabolites in various tissues of GALT-deficient (G/G) and normal (N/N) mice four hours after administration of [¹³C]galactose. The data highlights the significant accumulation of galactose and galactose-1-phosphate in GALT-deficient tissues and the presence of downstream metabolites, indicating the activity of alternative pathways.

| Metabolite | Liver (G/G) | Kidney (G/G) | Heart (G/G) | Muscle (G/G) | Brain (G/G) | Liver (N/N) |

| [¹³C]Galactose | High | High | Moderate | Low | Moderate | Not Detected |

| [¹³C]Galactose-1-Phosphate | High | Moderate | Low | Very Low | Low | Not Detected |

| [¹³C]Galactitol | Not Detected | High | High | Low | Moderate | Not Detected |

| [¹³C]Galactonate | High | Moderate | Low | Very Low | Low | Comparable to G/G |

| [¹³C]Glucose & [¹³C]Lactate | Present | Present | - | - | - | High |

Data adapted from a study on the metabolic fate of administered [¹³C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice.[5] Note: "High", "Moderate", "Low", and "Very Low" represent relative concentrations observed in the study.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for conducting ¹³C-galactose tracing experiments in mammalian cells, followed by metabolite extraction and analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

¹³C-Galactose Labeling of Adherent Mammalian Cells

Objective: To label intracellular metabolites by culturing cells in a medium containing uniformly labeled ¹³C-galactose.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

Glucose-free and galactose-free cell culture medium (e.g., DMEM)

-

[U-¹³C₆]Galactose (uniformly labeled with ¹³C at all six carbon positions)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

6-well or 10-cm cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will ensure they reach 70-80% confluency at the time of labeling. Allow cells to adhere and grow for 24-48 hours.

-

Media Preparation: Prepare the ¹³C-labeling medium by supplementing the glucose-free and galactose-free base medium with the desired concentration of [U-¹³C₆]Galactose (e.g., 10 mM) and 10% dFBS. Warm the medium to 37°C before use.

-

Pre-incubation (optional but recommended): To wash out unlabeled intracellular pools, aspirate the growth medium, wash the cells once with pre-warmed PBS, and then incubate the cells with glucose-free and galactose-free medium for 1-2 hours.

-

Labeling: Aspirate the pre-incubation medium and add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubation: Incubate the cells for the desired period. For steady-state analysis, a 24-hour incubation is typical. For kinetic flux analysis, a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) should be performed.

-

Metabolism Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and immediately wash the cells with ice-cold PBS.

-

Metabolite Extraction: Proceed immediately to the metabolite extraction protocol.

Metabolite Extraction from Adherent Mammalian Cells

Objective: To extract polar metabolites from labeled cells for subsequent GC-MS analysis.

Materials:

-

Labeled cells in culture plates

-

Ice-cold 80% methanol (-80°C)

-

Cell scraper

-

Microcentrifuge tubes (pre-chilled)

-

Centrifuge (refrigerated to 4°C)

-

Vacuum concentrator (e.g., SpeedVac)

Procedure:

-

After the final PBS wash, place the culture plates on a bed of dry ice or in a freezer at -80°C for at least 15 minutes to ensure complete quenching.

-

Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate).

-

Using a pre-chilled cell scraper, scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 30 seconds.

-

Incubate the tubes at -20°C for 1 hour to precipitate proteins.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

-

Dry the metabolite extracts to completeness using a vacuum concentrator.

-

Store the dried metabolite pellets at -80°C until derivatization and GC-MS analysis.

GC-MS Analysis of ¹³C-Labeled Monosaccharides

Objective: To separate and quantify the isotopologue distribution of galactose and other monosaccharides.

Materials:

-

Dried metabolite extracts

-

Pyridine

-

Methoxylamine hydrochloride

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

-

Derivatization (Methoximation): Add 20 µL of methoxylamine hydrochloride in pyridine (20 mg/mL) to the dried metabolite extract. Vortex and incubate at 37°C for 90 minutes.

-

Derivatization (Silylation): Add 80 µL of MSTFA + 1% TMCS to the sample. Vortex and incubate at 60°C for 30 minutes.

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use an appropriate temperature gradient for the GC oven to separate the monosaccharides.

-

Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect the different isotopologues of the target monosaccharides.

-

-

Data Analysis:

-

Identify the peaks corresponding to the derivatized monosaccharides based on their retention times and mass spectra.

-

Determine the mass isotopologue distribution (MID) for each monosaccharide by integrating the peak areas of the different isotopologues (M+0, M+1, M+2, etc.).

-

Correct the raw MIDs for the natural abundance of ¹³C.

-

Visualizing the Flow: Experimental and Logical Workflows

Understanding the flow of experiments and the logic behind data analysis is crucial for robust research.

References

- 1. shimadzu.com [shimadzu.com]

- 2. researchgate.net [researchgate.net]

- 3. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]